
Benzenesulfonic acid, 4-(((3-hydroxy-2-naphthalenyl)carbonyl)amino)-, labeled with carbon-14, monosodium salt
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Description
Benzenesulfonic acid, 4-(((3-hydroxy-2-naphthalenyl)carbonyl)amino)-, labeled with carbon-14, monosodium salt is a useful research compound. Its molecular formula is C17H12NNaO5S and its molecular weight is 365.3 g/mol. The purity is usually 95%.
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Biological Activity
Benzenesulfonic acid, 4-(((3-hydroxy-2-naphthalenyl)carbonyl)amino)-, labeled with carbon-14, monosodium salt, is a compound of interest in various fields including medicinal chemistry and pharmacology. This article delves into its biological activity , synthesizing information from diverse sources to provide a comprehensive understanding of its effects and applications.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a benzenesulfonic acid moiety attached to a naphthalene derivative. The carbon-14 labeling allows for tracing in biological systems, making it particularly useful in pharmacokinetic studies.
Structural Formula
The molecular formula can be represented as follows:
Key Functional Groups
- Benzenesulfonic Acid : Contributes to solubility and reactivity.
- Naphthalene Derivative : Provides aromatic properties that can influence biological interactions.
- Carbon-14 Labeling : Facilitates tracking and quantification in biological assays.
The biological activity of this compound primarily involves its interaction with various biological targets. Studies suggest that it may act through mechanisms such as enzyme inhibition or receptor modulation.
Enzyme Interaction
Research indicates that compounds similar to benzenesulfonic acid derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies have shown the potential of this compound to reduce inflammation markers in vitro.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting possible applications in treating infections.
- Anticancer Potential : Research has indicated that naphthalene derivatives may possess anticancer properties through apoptosis induction in cancer cells.
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety of this compound. Current data suggests moderate toxicity levels; however, further studies are needed to establish comprehensive safety profiles.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of a related benzenesulfonic acid derivative in a rat model of arthritis. The results demonstrated a significant reduction in paw edema compared to control groups, highlighting its potential therapeutic application .
Case Study 2: Antimicrobial Efficacy
In vitro tests on bacterial strains showed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested effective dosages for potential therapeutic use .
Case Study 3: Anticancer Properties
A recent study explored the cytotoxic effects of naphthalene derivatives on breast cancer cell lines. The findings revealed that the compound induced cell death through apoptosis, emphasizing its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Significant reduction in edema | |
Antimicrobial | Effective against S. aureus | |
Anticancer | Induction of apoptosis |
Table 2: Toxicity Profile
Properties
CAS No. |
86349-52-2 |
---|---|
Molecular Formula |
C17H12NNaO5S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
sodium;4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzenesulfonate |
InChI |
InChI=1S/C17H13NO5S.Na/c19-16-10-12-4-2-1-3-11(12)9-15(16)17(20)18-13-5-7-14(8-6-13)24(21,22)23;/h1-10,19H,(H,18,20)(H,21,22,23);/q;+1/p-1 |
InChI Key |
KSYKOTFPVXNHLD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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